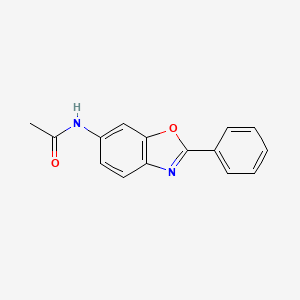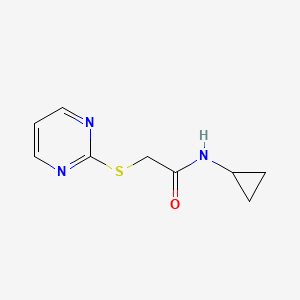![molecular formula C13H16Cl2N2O4S B3448324 N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448324.png)
N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
描述
N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as DMSO2, is a sulfonamide compound used extensively in scientific research. It has been found to have a wide range of applications in various fields of study, including biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of DMSO2 is not fully understood. However, it is believed to inhibit carbonic anhydrase by binding to the active site of the enzyme. This results in the reduction of the enzyme's activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of CO2 in the body.
Biochemical and Physiological Effects
DMSO2 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. DMSO2 has also been found to have antioxidant properties, which can protect cells from oxidative stress. In addition, it has been shown to have anticonvulsant effects by modulating the activity of GABA receptors.
实验室实验的优点和局限性
DMSO2 has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it useful for studying the role of this enzyme in various physiological processes. It is also a versatile compound that can be used in a wide range of experiments. However, there are also some limitations to its use. DMSO2 has been found to be toxic to some cell types at high concentrations, and its effects on other physiological processes are not well understood.
未来方向
There are several future directions for research on DMSO2. One area of interest is its potential use as a therapeutic agent for various diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of conditions such as rheumatoid arthritis and neurodegenerative diseases. Another area of interest is its role in regulating acid-base balance in the body, which could have implications for the treatment of conditions such as metabolic acidosis. Further research is needed to fully understand the mechanisms of action of DMSO2 and its potential therapeutic applications.
Conclusion
In conclusion, DMSO2 is a sulfonamide compound that has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase and has anti-inflammatory, antioxidant, and anticonvulsant properties. Its versatility and potential therapeutic applications make it an important tool for researchers in various fields. However, further research is needed to fully understand its mechanisms of action and potential applications.
科学研究应用
DMSO2 has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DMSO2 has also been found to have anti-inflammatory, antioxidant, and anticonvulsant properties.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-22(19,20)17(11-4-2-3-10(14)13(11)15)9-12(18)16-5-7-21-8-6-16/h2-4H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCXTJNUFXCJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dichloro-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B3448249.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3448259.png)
![N-cyclohexyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3448266.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3448273.png)
![4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B3448281.png)
![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3448300.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3448305.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B3448311.png)

![N-(4-chlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B3448323.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3448325.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3448331.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448335.png)